Anti-MERS-2E6 mAb

Description

Structure

3D Structure

Properties

IUPAC Name |

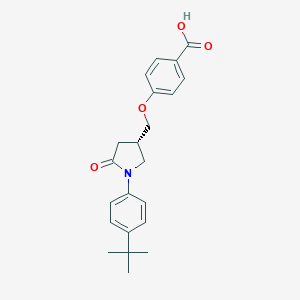

4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZADMDZNVOBYGR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C[C@H](CC2=O)COC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432062 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155730-92-0 | |

| Record name | S-2E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the preparation of key intermediates, a crucial etherification reaction, a palladium-catalyzed N-arylation, and a final saponification. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target molecule is designed as a four-step sequence starting from commercially available (S)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoate. The overall workflow is depicted below.

In-Depth Technical Guide: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absolute configuration, synthesis, and biological activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a promising antilipidemic agent.

Core Compound Details

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also referred to as S-2E, is a chiral molecule that has demonstrated significant potential in lowering plasma triglyceride and cholesterol levels. Its efficacy and favorable pharmacokinetic profile have positioned it as a candidate for the development of novel treatments for hyperlipidemia.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 367.44 g/mol | --INVALID-LINK-- |

| Stereochemistry | (S)-(+) | [1] |

| CAS Number | 155730-92-0 | N/A |

| Appearance | Not specified in abstracts | N/A |

Absolute Configuration

The absolute configuration of the chiral center in the pyrrolidinone ring was determined to be (S). This was established through an indirect method involving the X-ray crystallographic analysis of a brominated derivative.

Method of Determination

The definitive assignment of the (S) configuration was achieved by synthesizing a crystalline derivative, the 4-bromo-2-fluorobenzamide of the corresponding (+)-enantiomer, and analyzing its structure using single-crystal X-ray diffraction. While the specific crystallographic data (e.g., CCDC deposition number) is not publicly available in the reviewed literature, the study conclusively established the stereochemistry.[1]

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is followed by enantiomeric resolution to isolate the desired (S)-(+)-enantiomer.

Experimental Protocol: Synthesis of Racemic Mixture (High-Level Overview)

-

Starting Materials: The synthesis originates from optically active 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid.[1]

-

Key Steps: The synthesis of the racemate involves standard organic chemistry transformations to construct the pyrrolidinone ring and attach the methoxybenzoic acid moiety. The exact reagents and conditions are detailed in the primary literature.

-

Purification: Purification of the final racemic compound is typically achieved through column chromatography or recrystallization.

Experimental Protocol: Enantiomeric Resolution (High-Level Overview)

Two primary methods for the resolution of the enantiomers have been described:[1]

-

Chiral Column Chromatography: The methyl esters of the racemic acid are separated using a Chiralcel OJ column.

-

Diastereomeric Resolution:

-

The racemic carboxylic acid is reacted with a chiral amine, (S)-(-)-[4-methyl-(α-methyl)benzyl]amine, to form diastereomeric amides.

-

These diastereomers are then separated by silica gel column chromatography.

-

Subsequent deamination with dinitrogen tetroxide (N₂O₄) yields the separated optically active carboxylic acids.[1]

-

-

Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, consulting the full-text publication is recommended.

Biological Activity and Mechanism of Action

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid exhibits potent antilipidemic activity, primarily by inhibiting key enzymes in the cholesterol and fatty acid biosynthesis pathways.

In Vitro and In Vivo Efficacy

| Assay | Compound | Result | Significance |

| In vitro fatty acid biosynthesis inhibition | Racemate and both enantiomers | Essentially equipotent | The primary activity is not stereospecific in vitro.[1] |

| In vitro sterol biosynthesis inhibition | Racemate and both enantiomers | Essentially equipotent | The primary activity is not stereospecific in vitro.[1] |

| In vivo plasma triglyceride lowering | (S)-(+)-enantiomer | Superior to (R)-(-)-enantiomer | Demonstrates the importance of the (S)-configuration for in vivo efficacy.[1] |

| In vivo plasma phospholipid lowering | (S)-(+)-enantiomer | Superior to (R)-(-)-enantiomer | Further supports the selection of the (S)-enantiomer as a drug candidate.[1] |

The superior in vivo activity of the (S)-(+)-enantiomer is attributed to its pharmacokinetic profile.[1]

Signaling Pathway of Antihyperlipidemic Action

The mechanism of action involves the intracellular conversion of the parent compound to its active CoA thioester, which then inhibits two critical enzymes in lipid metabolism.

Caption: Mechanism of action of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.

The parent compound, S-2E, is converted in the liver to its active metabolite, S-2E-CoA. This active form then non-competitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. The inhibition of these enzymes leads to a reduction in the biosynthesis of cholesterol and fatty acids, respectively.

Experimental Workflows

The overall workflow for the synthesis and evaluation of this compound can be summarized as follows:

References

An In-Depth Technical Guide on the Chemical Properties and Biological Activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activity of the novel antilipidemic agent, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases.

Core Chemical Properties

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a chiral pyrrolidinone derivative, has been identified as a potent inhibitor of key enzymes in lipid metabolism. A summary of its fundamental chemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid | PubChem[1] |

| CAS Number | 155730-92-0 | MySkinRecipes[2] |

| Molecular Formula | C₂₂H₂₅NO₄ | PubChem[1] |

| Molecular Weight | 367.44 g/mol | MySkinRecipes[2], PubChem[1] |

| Predicted XlogP | 4.1 | PubChemLite[3] |

| Purity | ≥98% (HPLC) | MySkinRecipes[2] |

| Storage Temperature | -20°C | MySkinRecipes[2] |

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture and the resolution of the (S)-(+)-enantiomer have been described in the scientific literature. The primary methods involve chiral chromatography and stereospecific synthesis from an optically active precursor.[4]

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, the general synthetic strategies are outlined below. These are based on the synthetic approaches described for this class of compounds.

Method 1: Resolution of Racemic Methyl Ester

A plausible workflow for the resolution of the racemic methyl ester of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is as follows:

Method 2: Stereospecific Synthesis

An alternative approach involves the synthesis starting from an optically active precursor, which would inherently yield the desired enantiomer.

The absolute configuration of the enantiomers was confirmed through X-ray analysis of a brominated derivative of the corresponding (R)-enantiomer.[4]

Biological Activity and Mechanism of Action

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid has been identified as a novel antilipidemic agent with a dual mechanism of action.[4] It demonstrates superior in vivo efficacy in lowering plasma triglycerides and phospholipids compared to its (R)-(-)-enantiomer.[4]

The primary mechanism of action is the noncompetitive inhibition of two key enzymes in lipid biosynthesis:

-

HMG-CoA Reductase: The rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis.

-

Acetyl-CoA Carboxylase (ACC): The enzyme that catalyzes the committed step in fatty acid synthesis.

Signaling Pathways

The inhibitory action of this compound on HMG-CoA reductase and acetyl-CoA carboxylase disrupts the normal lipid biosynthesis pathways, leading to a reduction in cholesterol and fatty acid levels.

HMG-CoA Reductase Inhibition Pathway:

Acetyl-CoA Carboxylase Inhibition Pathway:

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a promising antilipidemic agent with a dual inhibitory mechanism targeting both cholesterol and fatty acid synthesis. Its stereospecific activity highlights the importance of chirality in its pharmacological effects. Further research to elucidate the detailed experimental protocols and a more comprehensive physicochemical characterization will be crucial for its continued development as a potential therapeutic agent for metabolic disorders. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this and related compounds.

References

- 1. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the Mechanism of Action of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as S-2E, is a potent, orally active antihyperlipidemic agent. This technical guide delineates the core mechanism of action of S-2E, focusing on its dual inhibitory effects on key enzymes in lipid biosynthesis. S-2E acts as a prodrug, being converted in the liver to its active metabolite, S-2E-CoA. This active form noncompetitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase (ACC), the rate-limiting enzymes in sterol and fatty acid biosynthesis, respectively. This dual inhibition leads to a significant reduction in plasma triglyceride and cholesterol levels. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the characterization of this compound.

Core Mechanism of Action: Dual Inhibition of Lipid Biosynthesis

S-2E exerts its antihyperlipidemic effects through a dual mechanism of action that targets the initial, rate-limiting steps of both cholesterol and fatty acid biosynthesis. The parent compound, S-2E, is a prodrug that undergoes conversion to its active CoA thioester, S-2E-CoA, primarily in the liver.[1]

Inhibition of Acetyl-CoA Carboxylase (ACC)

S-2E-CoA acts as a noncompetitive inhibitor of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This is the first committed step in the biosynthesis of fatty acids. By inhibiting ACC, S-2E-CoA effectively reduces the intracellular pool of malonyl-CoA, a critical building block for the synthesis of new fatty acids. This leads to a decrease in triglyceride synthesis and secretion.

Inhibition of HMG-CoA Reductase

In addition to its effect on fatty acid synthesis, S-2E-CoA also noncompetitively inhibits HMG-CoA reductase.[1] This enzyme is responsible for the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. The inhibition of HMG-CoA reductase by S-2E-CoA leads to a reduction in endogenous cholesterol synthesis.

The dual inhibitory action of S-2E on both fatty acid and cholesterol biosynthesis pathways makes it an effective agent for the simultaneous lowering of both plasma triglycerides and total cholesterol.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action of S-2E involves its metabolic activation and subsequent inhibition of two key enzymes in distinct but interconnected metabolic pathways.

Quantitative Efficacy Data

The inhibitory potency of S-2E and its active metabolite, S-2E-CoA, has been quantified in various in vitro and in vivo models.

| Parameter | Value | Enzyme/System | Comments |

| In Vitro IC50 | |||

| Sterol Synthesis | 5.32 µM | Rat Liver Slices | [1] |

| Fatty Acid Synthesis | 3.05 µM | Rat Liver Slices | [1] |

| In Vitro Ki (S-2E-CoA) | |||

| HMG-CoA Reductase | 18.11 µM | Isolated Enzyme | Noncompetitive inhibition[1] |

| Acetyl-CoA Carboxylase | 69.2 µM | Isolated Enzyme | Noncompetitive inhibition[1] |

| In Vivo Efficacy | |||

| VLDL-Cholesterol Secretion | Significant suppression | Triton WR-1339-injected rats | Oral administration of 3-30 mg/kg[1] |

| VLDL-Triglyceride Secretion | Significant suppression | Triton WR-1339-injected rats | Oral administration of 3-30 mg/kg[1] |

| Blood Total Cholesterol | Lowered | Zucker fatty rats | [1] |

| Blood Triglyceride Levels | Lowered | Zucker fatty rats | [1] |

Detailed Experimental Protocols

In Vitro Inhibition of Fatty Acid and Sterol Biosynthesis in Rat Liver Slices

This protocol is adapted from the methodology used to determine the IC50 values for S-2E on the biosynthesis of sterols and fatty acids.[1]

Objective: To quantify the inhibitory effect of S-2E on the de novo synthesis of fatty acids and sterols in a cellular context.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (pH 7.4)

-

[14C]Acetic acid

-

S-2E dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation counter and vials

-

Standard laboratory equipment for tissue slicing and incubation

Procedure:

-

Liver Slice Preparation: Euthanize rats and perfuse the liver with ice-cold Krebs-Ringer bicarbonate buffer. Prepare thin liver slices (approximately 0.5 mm) using a microtome.

-

Incubation: Pre-incubate the liver slices in Krebs-Ringer bicarbonate buffer saturated with 95% O2 / 5% CO2 for 30 minutes at 37°C.

-

Treatment: Add varying concentrations of S-2E to the incubation medium and continue the incubation for 1 hour. A vehicle control (solvent only) should be run in parallel.

-

Radiolabeling: Add [14C]acetic acid to the medium and incubate for an additional 2 hours.

-

Lipid Extraction: Terminate the reaction by washing the slices with ice-cold buffer. Saponify the tissue and extract the lipids (sterols and fatty acids) using an appropriate organic solvent system (e.g., petroleum ether).

-

Quantification: Measure the radioactivity of the extracted lipid fractions using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of sterol and fatty acid synthesis at each S-2E concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage inhibition against the logarithm of the S-2E concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a general method for measuring the activity of ACC, which can be adapted to assess the inhibitory potential of S-2E-CoA.

Objective: To determine the inhibitory constant (Ki) and the mode of inhibition of S-2E-CoA on ACC.

Materials:

-

Purified Acetyl-CoA Carboxylase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and citrate)

-

Acetyl-CoA

-

ATP

-

[14C]NaHCO3

-

S-2E-CoA

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl2, and citrate.

-

Inhibitor Addition: Add varying concentrations of S-2E-CoA to the reaction mixtures. For determining the mode of inhibition, vary the concentration of acetyl-CoA at fixed concentrations of the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl). This will also remove any unincorporated [14C]bicarbonate as 14CO2.

-

Quantification: After allowing for the evaporation of 14CO2, add scintillation fluid and measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Data Analysis: Determine the reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition (competitive, noncompetitive, or uncompetitive).

In Vivo Antihyperlipidemic Activity in a Rat Model

This protocol describes a general procedure to evaluate the in vivo efficacy of S-2E in a hyperlipidemic rat model.

Objective: To assess the effect of orally administered S-2E on plasma triglyceride and cholesterol levels in hyperlipidemic rats.

Materials:

-

Male Zucker fatty rats or Sprague-Dawley rats fed a high-fat diet to induce hyperlipidemia.

-

S-2E formulated for oral administration (e.g., suspension in carboxymethyl cellulose).

-

Standard diet and high-fat diet.

-

Blood collection supplies.

-

Clinical chemistry analyzer for lipid profiling.

Procedure:

-

Induction of Hyperlipidemia: If using Sprague-Dawley rats, feed them a high-fat diet for a specified period (e.g., 4 weeks) to induce a hyperlipidemic state. Zucker fatty rats are genetically predisposed to hyperlipidemia.

-

Animal Grouping: Randomly divide the hyperlipidemic animals into control and treatment groups.

-

Dosing: Administer S-2E orally to the treatment groups at various dose levels once daily for a defined period (e.g., 14 days). The control group should receive the vehicle only.

-

Blood Sampling: Collect blood samples from the animals at baseline and at the end of the treatment period.

-

Lipid Analysis: Separate the plasma and measure the concentrations of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using a clinical chemistry analyzer.

-

Data Analysis: Compare the lipid profiles of the S-2E-treated groups with the control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising antihyperlipidemic agent with a unique dual mechanism of action. Its active metabolite, S-2E-CoA, effectively inhibits both HMG-CoA reductase and acetyl-CoA carboxylase, the key regulatory enzymes in cholesterol and fatty acid biosynthesis, respectively. This leads to a concomitant reduction in both plasma cholesterol and triglyceride levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of this and similar compounds for the treatment of dyslipidemia.

References

In Vitro Characterization of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as S-2E, is a novel synthetic compound with potent antilipidemic properties. In vitro studies have demonstrated its capability to dually inhibit both sterol and fatty acid biosynthesis. This technical guide provides a comprehensive overview of the in vitro characterization of S-2E, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols for key assays. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hyperlipidemia.

Mechanism of Action

S-2E is a prodrug that is metabolized in the liver to its active form, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA). This active metabolite exerts its antilipidemic effects by noncompetitively inhibiting two key enzymes in lipid biosynthesis pathways:

-

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol biosynthesis.

-

Acetyl-CoA carboxylase (ACC): The rate-limiting enzyme in fatty acid biosynthesis.

By inhibiting these enzymes, S-2E-CoA effectively reduces the endogenous production of both cholesterol and fatty acids, leading to a decrease in plasma triglyceride and cholesterol levels.

Quantitative Data

The inhibitory activity of the active metabolite, S-2E-CoA, against HMG-CoA reductase and acetyl-CoA carboxylase has been quantified, as summarized in the table below.

| Enzyme Target | Inhibitor | Inhibition Type | Ki (µM) |

| HMG-CoA Reductase | S-2E-CoA | Noncompetitive | 18.11 |

| Acetyl-CoA Carboxylase (ACC) | S-2E-CoA | Noncompetitive | 69.2 |

Experimental Protocols

Detailed methodologies for the in vitro characterization of S-2E are provided below. These protocols are based on established methods for assessing HMG-CoA reductase and acetyl-CoA carboxylase activity.

HMG-CoA Reductase Inhibition Assay

This assay spectrophotometrically measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Materials:

-

Purified HMG-CoA reductase

-

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA)

-

HMG-CoA

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in a cuvette.

-

Add varying concentrations of the inhibitor, S-2E-CoA, to the respective test cuvettes. A control cuvette with no inhibitor should also be prepared.

-

Initiate the reaction by adding a standardized amount of HMG-CoA reductase to each cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of S-2E-CoA relative to the control.

-

Calculate the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of inhibitor concentration versus enzyme velocity).

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme assay that measures the depletion of a substrate. A common method involves measuring ADP production, which is stoichiometric to malonyl-CoA synthesis.

Materials:

-

Purified Acetyl-CoA Carboxylase (ACC)

-

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA)

-

Acetyl-CoA

-

ATP

-

Bicarbonate (or radiolabeled [14C]bicarbonate)

-

Assay Buffer (e.g., MOPS buffer, pH 7.8, containing MgCl2)

-

Detection system (e.g., scintillation counter for radiolabeled assay, or a coupled enzyme system with a spectrophotometer for ADP detection)

Procedure (ADP Detection Method):

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and bicarbonate in a microplate well.

-

Add varying concentrations of the inhibitor, S-2E-CoA, to the respective test wells. A control well with no inhibitor should be included.

-

Initiate the reaction by adding a standardized amount of ACC to each well.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a set period.

-

Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay), which typically involves a luminescence-based readout.

-

Determine the percentage of inhibition for each concentration of S-2E-CoA relative to the control.

-

Calculate the Ki value using appropriate enzyme kinetic models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by S-2E-CoA and a typical experimental workflow for its in vitro characterization.

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by S-2E-CoA.

Caption: Inhibition of the Fatty Acid Biosynthesis Pathway by S-2E-CoA.

Caption: Experimental Workflow for In Vitro Characterization of S-2E.

Pharmacokinetics of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in vivo

An In-Depth Technical Guide on the In Vivo Pharmacokinetics of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Disclaimer: Despite a comprehensive search, specific quantitative in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) and detailed experimental protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, are not publicly available in the referenced literature. The following guide is based on the available information, which indicates that such studies have been conducted and provides insights into the compound's mechanism of action. The data tables and detailed protocols requested cannot be provided due to the lack of available information.

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a novel synthetic compound identified as a promising anti-hyperlipidemic agent.[1] It has demonstrated the ability to lower both blood cholesterol and triglyceride levels.[1][2] In vivo studies in rats have been crucial in elucidating its mechanism of action, which involves its conversion to an active metabolite within the liver.[1] This guide summarizes the currently available information on the in vivo studies of S-2E, its metabolic activation, and its mode of action.

Metabolic Pathway and Mechanism of Action

In vivo, S-2E is transported to the liver where it is converted into its active form, S-2E-CoA.[1] This metabolic activation is a critical step for its therapeutic effect. S-2E-CoA acts as a non-competitive inhibitor of two key enzymes in lipid biosynthesis:

-

3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol synthesis.

-

Acetyl-CoA carboxylase: A key enzyme in the synthesis of fatty acids.[1]

By inhibiting both of these enzymes, S-2E-CoA effectively reduces the liver's production of both cholesterol and fatty acids.[1] This dual action leads to a decrease in the secretion of very-low-density lipoprotein (VLDL), which is a major carrier of triglycerides and cholesterol in the blood.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of S-2E in the liver.

In Vivo Studies in Rats

Pharmacokinetic experiments have been conducted in rats to understand the disposition of S-2E.[1] While specific quantitative data is not available in the public domain, it has been reported that oral administration of S-2E at a dose of 10 mg/kg results in concentrations of its active metabolite, S-2E-CoA, in the liver that are sufficient to inhibit HMG-CoA reductase and acetyl-CoA carboxylase.[1]

In addition to pharmacokinetic studies, S-2E has been evaluated in rat models of hyperlipidemia. In fructose-induced hypertriglyceridemic rats, oral administration of S-2E at doses of 3-30 mg/kg for one week dose-dependently reduced elevated triglyceride and non-HDL-cholesterol levels.[2]

Hypothetical Experimental Workflow

The following diagram illustrates a plausible, though not explicitly detailed in the literature, workflow for an in vivo pharmacokinetic study of S-2E in rats.

Caption: A hypothetical workflow for a pharmacokinetic study of S-2E.

Data Presentation

As no specific quantitative pharmacokinetic data for S-2E or S-2E-CoA is publicly available, data tables for parameters such as Cmax, Tmax, AUC, and half-life cannot be provided.

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of S-2E are not described in the available literature. A general approach for such a study would likely involve the following steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

-

Drug Formulation and Administration: S-2E would be formulated in a suitable vehicle (e.g., a suspension in carboxymethyl cellulose) and administered orally via gavage at a specific dose (e.g., 10 mg/kg).

-

Sample Collection: Blood samples would be collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Liver tissue samples would also be collected, likely at the terminal time point.

-

Sample Processing: Blood samples would be centrifuged to obtain plasma. Liver tissue would be homogenized.

-

Bioanalysis: The concentrations of S-2E and its metabolite S-2E-CoA in plasma and liver homogenates would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine key parameters.

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising anti-hyperlipidemic agent with a unique dual-action mechanism. Its in vivo efficacy is dependent on its metabolic activation in the liver to S-2E-CoA, which inhibits both cholesterol and fatty acid synthesis. While in vivo pharmacokinetic studies in rats have been conducted and were pivotal in understanding its mechanism, the detailed quantitative data and experimental protocols are not publicly available. Further publication of this information would be invaluable for the drug development community.

References

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a RORgammaT inverse agonist

An In-depth Technical Guide on RORγt Inverse Agonists

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information on "(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid" as a Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonist. Therefore, this guide will provide a comprehensive overview of RORγt inverse agonists as a therapeutic class, including their mechanism of action, relevant data for representative compounds, and detailed experimental protocols based on established research in the field.

Introduction to RORγt and its Role in Immunity

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of pro-inflammatory T cells that play a critical role in the immune response against certain pathogens.[1] However, their dysregulation is a key driver in the pathology of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4] RORγt promotes the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-21, and IL-22.[1][5] Consequently, inhibiting the activity of RORγt presents a promising therapeutic strategy for these conditions.[1][4]

Mechanism of Action of RORγt Inverse Agonists

RORγt inverse agonists are small molecules that bind to the ligand-binding domain (LBD) of the RORγt protein.[6] Unlike agonists which stabilize an active conformation, inverse agonists stabilize an inactive conformation of the receptor.[1][6] This prevents the recruitment of coactivator proteins necessary for gene transcription.[6][7] Instead, it can promote the recruitment of corepressor proteins like Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), which actively suppress the transcription of RORγt target genes.[7][8] The ultimate effect is a reduction in Th17 cell differentiation and a decrease in the production of pro-inflammatory cytokines.[1][8]

RORγt Signaling Pathway and Inhibition by an Inverse Agonist

Caption: RORγt signaling pathway and its inhibition by an inverse agonist.

Quantitative Data for Representative RORγt Inverse Agonists

The following table summarizes in vitro potency data for several known RORγt inverse agonists from the scientific literature. This data is crucial for comparing the efficacy of different compounds.

| Compound Name/ID | Assay Type | Species | IC50 / EC50 (nM) | Reference |

| Compound 1 (Tricyclic) | RORγt GAL4 Reporter Assay | Human | 8 | [5] |

| Compound 2 (Tricyclic) | RORγt GAL4 Reporter Assay | Human | 4 | [5] |

| BMS-986251 (Compound 5) | RORγt GAL4 Reporter Assay | Human | 3 | [5] |

| BMS-986251 (Compound 5) | IL-17 Human Whole Blood Assay | Human | 41 | [5] |

| Compound 2 (MD Simulation Study) | FRET Inverse Agonist Assay | - | 2000 | [9] |

Key Experimental Protocols

The identification and characterization of RORγt inverse agonists involve a series of in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.

RORγt Radioligand Competition Binding Assay

Objective: To determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).

Methodology:

-

Reagents and Materials: Recombinant human RORγt LBD, a tritiated RORγt ligand (radioligand), scintillation fluid, 384-well plates, and a microplate scintillation counter.[10]

-

Procedure:

-

A concentration range of the test compound is added to the wells of a 384-well plate.

-

A fixed concentration of the tritiated radioligand is added to each well.

-

Recombinant human RORγt LBD is then added to initiate the binding reaction.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The amount of bound radioligand is quantified using a microplate scintillation counter.

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

-

Co-factor Recruitment Assay (e.g., FRET)

Objective: To determine if a compound functions as an agonist, antagonist, or inverse agonist by measuring its effect on the interaction between RORγt and a co-factor peptide.

Methodology:

-

Principle: This assay often uses Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

-

Reagents and Materials: Fluorescently labeled RORγt LBD (e.g., with a donor fluorophore) and a fluorescently labeled co-activator peptide (e.g., SRC-1, labeled with an acceptor fluorophore).[9]

-

Procedure:

-

The test compound is incubated with the fluorescently labeled RORγt LBD and the labeled co-activator peptide.

-

If the compound is an inverse agonist, it will induce a conformational change in RORγt that prevents the binding of the co-activator peptide.

-

This disruption of binding leads to a decrease in the FRET signal.

-

The change in FRET signal is measured across a range of compound concentrations to determine the IC50 value for co-activator displacement.[9]

-

Cell-Based Reporter Gene Assay

Objective: To measure the functional activity of a compound in a cellular context by quantifying its effect on RORγt-mediated gene transcription.

Methodology:

-

Cell Line: A human cell line (e.g., Jurkat cells) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing ROR response elements (ROREs).[5]

-

Procedure:

-

The engineered cells are plated in multi-well plates.

-

The cells are treated with various concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

An inverse agonist will decrease the reporter gene expression in a dose-dependent manner, from which an IC50 value can be calculated.[5]

-

Human Whole Blood IL-17A Inhibition Assay

Objective: To assess the ability of a compound to inhibit the production of IL-17A in a more physiologically relevant ex vivo system.

Methodology:

-

Procedure:

-

Freshly collected human whole blood is stimulated to induce Th17 differentiation and IL-17A production (e.g., with anti-CD3/anti-CD28 antibodies and a cocktail of cytokines).

-

The blood is simultaneously treated with a range of concentrations of the test compound.

-

After an incubation period (typically several days), the concentration of IL-17A in the plasma is measured using an immunoassay (e.g., ELISA or Meso Scale Discovery).

-

The IC50 for the inhibition of IL-17A production is then determined.[5]

-

Experimental Workflow for RORγt Inverse Agonist Discovery

Caption: A typical experimental workflow for the discovery and characterization of RORγt inverse agonists.

Conclusion

RORγt inverse agonists represent a highly promising class of therapeutics for a range of autoimmune and inflammatory diseases. By directly inhibiting the master regulator of Th17 cells, these molecules can effectively suppress the production of key pro-inflammatory cytokines. The development of potent and selective RORγt inverse agonists relies on a robust pipeline of in vitro and in vivo assays to characterize their binding, mechanism of action, and therapeutic efficacy. While specific data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is not currently available, the methodologies and principles outlined in this guide provide a solid framework for the evaluation of any novel RORγt inverse agonist.

References

- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]

- 2. the-orphan-nuclear-receptor-ror-t-directs-the-differentiation-program-of-proinflammatory-il-17-t-helper-cells - Ask this paper | Bohrium [bohrium.com]

- 3. The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. | Semantic Scholar [semanticscholar.org]

- 4. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]

- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]

- 10. researchgate.net [researchgate.net]

Discovery of Novel Pyrrolidinone Derivatives as RORγt Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of novel pyrrolidinone derivatives as modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of RORγt activity with small molecules represents a promising therapeutic strategy. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

RORγt and the Th17 Signaling Pathway

RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive CD4+ T cells in the presence of cytokines such as IL-6 and TGF-β, the expression of RORγt is induced. RORγt then drives the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are central to the inflammatory response and are implicated in the pathology of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The development of small molecule inverse agonists that can inhibit the transcriptional activity of RORγt is a major focus of drug discovery efforts in this area.

Caption: RORγt-mediated Th17 cell differentiation and inhibition by pyrrolidinone derivatives.

Quantitative Data for Pyrrolidinone-Based RORγt Modulators

A key class of pyrrolidinone derivatives investigated as RORγt modulators are the tricyclic pyroglutamides. These compounds have been identified through virtual screening and subsequently optimized to achieve high potency as RORγt inverse agonists. The following tables summarize the structure-activity relationship (SAR) for a selection of these derivatives.

Table 1: In Vitro Potency of Tricyclic Pyroglutamide Derivatives

| Compound ID | N-Substituent | RORγt GAL4 EC50 (nM) | hWB IL-17A EC50 (nM) |

| 5 | 4-Fluorobenzyl | 7 | 57 |

| 6 | 4-Methoxybenzyl | 11 | 120 |

| 7 | 4-(Trifluoromethyl)benzyl | 4 | 29 |

| 8 | Pyridin-2-ylmethyl | 13 | 110 |

| 9 | Pyridin-3-ylmethyl | 12 | 100 |

| 10 | Pyridin-4-ylmethyl | 12 | 110 |

| 11 | Thiophen-2-ylmethyl | 12 | 110 |

| 12 | Thiophen-3-ylmethyl | 16 | 170 |

| 13 | Cyclohexylmethyl | 19 | 160 |

| 14 | Isobutyl | 29 | 240 |

| 15 | Propyl | 52 | 490 |

Table 2: Metabolic Stability of Selected Tricyclic Pyroglutamide Derivatives

| Compound ID | Human Liver Microsomes t1/2 (min) | Mouse Liver Microsomes t1/2 (min) | Rat Liver Microsomes t1/2 (min) |

| 5 | 10 | 12 | 12 |

| 7 | 19 | 13 | 14 |

| 13 | 120 | 51 | 100 |

| 14 | 120 | 79 | 100 |

Experimental Protocols

The characterization of novel pyrrolidinone RORγt modulators involves a cascade of biochemical and cell-based assays to determine their potency, selectivity, and drug-like properties.

Caption: General workflow for the discovery and characterization of RORγt modulators.

RORγt GAL4 Luciferase Reporter Gene Assay

This assay is used to determine the potency of compounds to inhibit RORγt-mediated gene transcription in a cellular context.

-

Cell Line: HEK293 cells.

-

Principle: HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγt LBD and inhibit the transcription of the luciferase gene, leading to a decrease in luminescence.

-

Protocol:

-

Seed HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the RORγt-LBD-GAL4-DBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for another 24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Human Whole Blood (hWB) IL-17A Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the key pro-inflammatory cytokine IL-17A in a more physiologically relevant setting.

-

Principle: Human whole blood is stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells and induce the differentiation of Th17 cells, which then produce IL-17A. The concentration of IL-17A in the plasma is measured in the presence and absence of the test compound.

-

Protocol:

-

Collect fresh human whole blood from healthy donors in heparinized tubes.

-

Add serial dilutions of the test compounds to the blood samples.

-

Add stimulating antibodies (e.g., anti-CD3/anti-CD28) to induce T cell activation and IL-17A production.

-

Incubate the samples for 48-72 hours at 37°C in a CO2 incubator.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of IL-17A in the plasma using a commercially available ELISA or a similar immunoassay.

-

Calculate the EC50 values from the dose-response curves.

-

Liver Microsomal Stability Assay

This in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay is used to assess the metabolic stability of a compound, providing an early indication of its in vivo half-life.[1][2]

-

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[1][2]

-

Protocol:

-

Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).[1]

-

Add the test compound to the reaction mixture at a final concentration of typically 1 µM.[2]

-

Pre-incubate the mixture at 37°C.[1]

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.[1]

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][2]

-

Centrifuge the samples to precipitate the proteins.[1]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[2]

-

Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.[2]

-

Conclusion

The discovery of novel pyrrolidinone derivatives, such as the tricyclic pyroglutamides, has yielded potent RORγt inverse agonists. The data presented in this guide demonstrates the successful optimization of this scaffold to achieve nanomolar potency in both biochemical and cell-based assays. The detailed experimental protocols provide a framework for the identification and characterization of future RORγt modulators. Further development of these and similar compounds holds promise for the oral treatment of a range of Th17-mediated autoimmune and inflammatory diseases.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as Compound S-2E, is a novel antilipidemic agent. It demonstrates a dual mechanism of action by lowering both plasma triglycerides and cholesterol[1]. The core structure, featuring a substituted pyrrolidinone ring, is a recognized scaffold in medicinal chemistry, known for its ability to create stereochemically complex and biologically active molecules[2]. This guide provides a detailed overview of the synthesis, biological activity, and structure-activity relationship (SAR) of Compound S-2E and its enantiomer, based on available scientific literature. While a comprehensive quantitative SAR study on a broad series of its analogs is not publicly available, this document consolidates the existing knowledge to guide further research and development.

Chemical Structure and Stereochemistry

The chemical structure of the parent compound is presented below:

-

Core Scaffold: A 2-oxopyrrolidine ring.

-

Key Substituents:

-

A 4-tert-butylphenyl group at the N1 position of the pyrrolidinone ring.

-

A methoxybenzoic acid group attached to the C4 position of the pyrrolidinone ring via a methylene linker.

-

-

Chiral Center: The C4 position of the pyrrolidinone ring is a stereocenter. The biological activity is known to be dependent on the stereochemistry at this position, with the (S)-enantiomer showing superior in vivo efficacy[1].

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and the subsequent resolution of its enantiomers are critical processes for obtaining the biologically active (S)-enantiomer.

Experimental Protocol: Synthesis and Resolution

A general synthetic and resolution workflow is described based on the literature[1].

-

Racemate Synthesis: The racemic compound is synthesized from optically inactive 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid[1].

-

Enantiomeric Separation: Two primary methods for obtaining the individual enantiomers have been described[1]:

-

Chiral Chromatography: The methyl esters of the racemic acid are separated using a Chiralcel OJ column.

-

Diastereomeric Resolution: The racemic carboxylic acid is coupled with a chiral amine, (S)-(-)-[4-methyl-(alpha-methyl)benzyl]amine, to form diastereomeric amides. These diastereomers are then separated by silica gel column chromatography. Subsequent deamination with dinitrogen tetroxide (N₂O₄) yields the optically active carboxylic acids[1].

-

-

Determination of Absolute Configuration: The absolute configuration of the enantiomers was determined indirectly through X-ray analysis of a derivative, specifically the 4-bromo-2-fluorobenzamide of the (+)-enantiomer[1].

Workflow Diagram: Synthesis and Resolution

Caption: General workflow for the synthesis and resolution of enantiomers.

Biological Activity and Structure-Activity Relationship

The primary therapeutic potential of Compound S-2E lies in its antilipidemic properties. The SAR, based on the comparison between the (S) and (R) enantiomers, is summarized below.

In Vitro Activity

Both the (S)-(+) and (R)-(-) enantiomers exhibit "essentially equipotent activity" in inhibiting fatty acid and sterol biosynthesis in vitro[1]. This suggests that the stereochemistry at the C4 position does not significantly influence the interaction with the molecular target(s) in a cell-free or isolated enzyme system.

In Vivo Activity

A clear distinction in activity is observed in in vivo models. The (S)-(+)-enantiomer, Compound S-2E, was found to be superior in its ability to lower plasma triglyceride and phospholipid levels following oral administration[1]. This difference in in vivo efficacy, despite similar in vitro potency, is attributed to pharmacokinetic factors[1].

Quantitative Data Summary

While specific IC₅₀ values for the in vitro assays are not provided in the primary literature, the comparative in vivo performance highlights the importance of the (S)-configuration for therapeutic application.

| Compound | Stereochemistry | In Vitro Activity (Fatty Acid & Sterol Biosynthesis Inhibition) | In Vivo Activity (Plasma TG and PL Lowering) |

| 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) | (S)-(+) | Potent | Superior |

| 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid | (R)-(-) | Potent (equipotent to S-enantiomer) | Inferior |

Note: "Potent" and "Superior/Inferior" are qualitative descriptors from the source literature; specific quantitative data is not available[1].

Mechanism of Action

The mechanism of action of Compound S-2E is attributed to the inhibition of fatty acid and sterol biosynthesis[1]. This dual action is a desirable characteristic for an antilipidemic agent.

Putative Signaling Pathway

The inhibition of fatty acid and sterol biosynthesis suggests interference with key enzymes in these pathways. While the specific molecular targets have not been explicitly identified in the reviewed literature, a generalized pathway diagram illustrates the likely points of intervention.

Caption: Putative mechanism of action via inhibition of sterol and fatty acid synthesis.

Conclusion and Future Directions

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a promising antilipidemic agent with a dual mechanism of action. The structure-activity relationship, based on the comparison of its enantiomers, underscores the critical role of stereochemistry for in vivo efficacy, likely driven by pharmacokinetic properties.

For future research, the following areas are of high importance:

-

Quantitative SAR Studies: Synthesis and biological evaluation of a series of analogs with modifications to the tert-butylphenyl and methoxybenzoic acid moieties would provide a more detailed understanding of the SAR and could lead to the identification of compounds with improved potency and pharmacokinetic profiles.

-

Target Deconvolution: Identifying the specific enzyme(s) within the fatty acid and sterol biosynthesis pathways that are inhibited by this class of compounds is crucial for understanding the precise mechanism of action.

-

Pharmacokinetic Profiling: A detailed comparative pharmacokinetic study of the (S) and (R) enantiomers would elucidate the specific factors (e.g., absorption, distribution, metabolism, excretion) that contribute to the observed difference in in vivo activity.

This technical guide provides a foundation for researchers and drug developers working with this and related chemical scaffolds. The insights into its synthesis, stereospecific activity, and mechanism of action should facilitate the advancement of this compound class as potential therapeutics for dyslipidemia.

References

- 1. Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unsaturated fatty acyl-CoA inhibition of cholesterol synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Using (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for In Vitro Inhibition of Th17 Differentiation

Audience: Researchers, scientists, and drug development professionals in immunology and autoimmune diseases.

Introduction T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers in the pathogenesis of multiple autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of Th17 cells from naïve CD4+ T cells is orchestrated by a specific cytokine milieu (primarily TGF-β and IL-6) that activates the master transcription factor, Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is essential for the expression of IL-17A, IL-17F, and other key Th17 effector molecules.

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (herein referred to as "Compound X") is a potent and selective small molecule inhibitor of RORγt. By binding to the ligand-binding domain of RORγt, Compound X prevents its transcriptional activity, thereby blocking the differentiation of Th17 cells and the subsequent production of IL-17. This application note provides a detailed protocol for utilizing Compound X in an in vitro human Th17 differentiation assay to assess its inhibitory potential.

Mechanism of Action: RORγt Inhibition

The differentiation of naïve T cells into Th17 cells is initiated by signals from TGF-β and IL-6, which lead to the phosphorylation and activation of the STAT3 transcription factor. Activated STAT3, in turn, induces the expression of RORγt. RORγt then drives the transcription of the IL17A and IL17F genes. Compound X acts as an antagonist to RORγt, preventing it from initiating the transcription of its target genes, thus halting the Th17 differentiation program.

Experimental Protocol

This protocol describes the isolation of human naïve CD4+ T cells and their subsequent differentiation into Th17 cells in the presence of varying concentrations of Compound X.

I. Materials and Reagents

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

-

Media:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Reagents for Cell Isolation:

-

Ficoll-Paque PLUS

-

Naïve CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec or similar)

-

-

Reagents for T Cell Activation & Differentiation:

-

Human CD3/CD28 T-Cell Activator Dynabeads

-

Recombinant Human TGF-β1 (5 ng/mL)

-

Recombinant Human IL-6 (50 ng/mL)

-

Recombinant Human IL-23 (20 ng/mL)

-

Anti-Human IL-4 antibody (10 µg/mL)

-

Anti-Human IFN-γ antibody (10 µg/mL)

-

-

Compound:

-

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Compound X) dissolved in DMSO to a 10 mM stock.

-

-

Reagents for Analysis:

-

ELISA: Human IL-17A ELISA Kit.

-

Flow Cytometry:

-

Cell Stimulation Cocktail (containing PMA, Ionomycin, Brefeldin A).

-

Fixation/Permeabilization Buffer.

-

Antibodies: FITC anti-human RORγt, PE anti-human IL-17A, APC anti-human CD4.

-

-

II. Experimental Workflow

III. Step-by-Step Protocol

-

Cell Isolation (Day 0):

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate naïve CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Assess cell purity via flow cytometry (>95% purity is recommended).

-

Resuspend purified cells in complete RPMI-1640 medium.

-

-

Cell Culture and Compound Treatment (Day 0):

-

Plate the naïve CD4+ T cells in a 96-well U-bottom plate at a density of 1 x 10⁶ cells/mL (200 µL/well).

-

Prepare a serial dilution of Compound X (e.g., from 10 µM to 0.1 nM) in complete medium. Also, prepare a DMSO vehicle control with the same final DMSO concentration as the highest dose of Compound X (e.g., 0.1%).

-

To the appropriate wells, add the Th17 polarizing cytokine cocktail:

-

Human CD3/CD28 Dynabeads (at a 1:1 bead-to-cell ratio).

-

TGF-β (final concentration 5 ng/mL).

-

IL-6 (final concentration 50 ng/mL).

-

IL-23 (final concentration 20 ng/mL).

-

Anti-IL-4 (final concentration 10 µg/mL).

-

Anti-IFN-γ (final concentration 10 µg/mL).

-

-

Add the diluted Compound X or DMSO vehicle control to the wells.

-

Incubate the plate for 4 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Endpoint Analysis (Day 4):

-

A. IL-17A ELISA:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

-

Store the supernatant at -80°C or proceed immediately with the IL-17A ELISA, following the manufacturer's protocol to quantify the concentration of secreted IL-17A.

-

-

B. Intracellular Flow Cytometry:

-

To the remaining cells in the plate, add 50 µL of fresh medium containing a cell stimulation cocktail (e.g., PMA/Ionomycin/Brefeldin A).

-

Incubate for an additional 4-6 hours at 37°C. This step enhances the intracellular cytokine signal.

-

Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

-

Perform surface staining with an anti-CD4 antibody.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.

-

Perform intracellular staining with fluorescently labeled antibodies against IL-17A and RORγt.

-

Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing IL-17A and RORγt.

-

-

Data Presentation & Expected Results

Treatment of differentiating Th17 cells with Compound X is expected to result in a dose-dependent decrease in both the secretion of IL-17A into the supernatant and the percentage of IL-17A-positive cells.

Table 1: Representative Data for Compound X Inhibition of Th17 Differentiation

| Compound X Conc. | IL-17A Secretion (pg/mL) ± SD | % IL-17A+ Cells (of CD4+) ± SD |

| Vehicle (DMSO) | 2150 ± 180 | 25.5 ± 2.1 |

| 0.1 nM | 2010 ± 155 | 24.1 ± 1.9 |

| 1 nM | 1645 ± 130 | 19.8 ± 1.5 |

| 10 nM | 980 ± 95 | 11.2 ± 1.1 |

| 100 nM | 250 ± 45 | 3.1 ± 0.5 |

| 1 µM | 85 ± 20 | 1.2 ± 0.3 |

| 10 µM | 70 ± 15 | 1.1 ± 0.2 |

| Calculated IC₅₀ | ~12 nM | ~15 nM |

Data presented are hypothetical and for illustrative purposes only.

Conclusion The protocols outlined in this application note provide a robust framework for evaluating the inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Compound X) on human Th17 cell differentiation. By quantifying IL-17A production via ELISA and analyzing intracellular protein expression by flow cytometry, researchers can accurately determine the compound's potency (e.g., IC₅₀) and confirm its mechanism of action as a RORγt inhibitor. This assay is a critical tool for the preclinical development of novel therapeutics for Th17-mediated autoimmune diseases.

Application Notes and Protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, is a novel synthetic compound with demonstrated anti-hyperlipidemic properties.[1] It functions by inhibiting key enzymes in the sterol and fatty acid biosynthesis pathways, making it a compound of interest for research in metabolic diseases, particularly hyperlipidemia.[1] These application notes provide a detailed protocol for the proper dissolution and use of this compound in a cell culture setting, ensuring reliable and reproducible experimental outcomes.

Physicochemical and Biological Properties

A summary of the relevant data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₄ | Internal Data |

| Molecular Weight | 367.44 g/mol | Internal Data |

| CAS Number | 155730-92-0 | Internal Data |

| Biological Activity | Anti-hyperlipidemic agent; inhibits HMG-CoA reductase and acetyl-CoA carboxylase. | [1] |

| In Vitro Activity (Ki) | 18.11 µM (HMG-CoA reductase), 69.2 µM (acetyl-CoA carboxylase) | [1] |

| Recommended Storage | -20°C | Manufacturer's recommendation |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from chemical structure and common laboratory practice |

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. It is recommended to use a high-purity, sterile solvent suitable for cell culture applications.

Materials:

-

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.6744 mg of the compound.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to the weighed compound to achieve the desired stock concentration. For a 10 mM stock solution from 3.6744 mg of the compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Sterilization (Optional): If the initial weighing was not performed in a sterile environment, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to the final working concentration in the cell culture medium.

Materials:

-

Prepared stock solution of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO

-

Pre-warmed, complete cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. This minimizes the concentration of DMSO in the final culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Final Dilution: Add the appropriate volume of the diluted stock solution to the pre-warmed cell culture medium to reach the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of medium).

-

Mixing and Application: Gently mix the medium containing the compound by swirling or gentle pipetting. Immediately apply the medium to your cell cultures.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

Visualizations

Caption: A flowchart illustrating the experimental workflow for preparing and using the compound in cell culture.

Caption: The signaling pathway showing the inhibition of HMG-CoA reductase and Acetyl-CoA carboxylase by the active metabolite of the compound.

References

Dosage of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for multiple sclerosis EAE model

Topic: Evaluation of Novel Therapeutic Agent (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

For: Researchers, scientists, and drug development professionals.

Introduction

Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model to study the pathophysiology of MS and to evaluate potential therapeutic interventions.[1][2] EAE models key features of human MS, including paralytic symptoms, immune cell infiltration into the CNS, and demyelination.[2][3]

This document provides a detailed protocol for the induction of the EAE model in mice and outlines a strategy for evaluating the therapeutic efficacy of a novel compound, such as (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. While specific dosage and mechanistic data for this particular compound in EAE are not publicly available, this guide presents a standard framework for its preclinical assessment. The compound is noted as an intermediate for synthesizing APIs targeting inflammatory and autoimmune diseases by modulating specific biological pathways.[4]

Data Presentation: Hypothetical Dosage Study

A critical first step in evaluating a novel compound is to determine its optimal therapeutic dose. This is typically achieved through a dose-response study. The following table outlines a potential structure for such an experiment.

| Group | Treatment | Dosage | Route of Administration | Frequency | No. of Animals (n) |

| 1 | Vehicle Control | - | e.g., Oral gavage | Daily | 10 |

| 2 | Test Compound | Low Dose (e.g., 1 mg/kg) | e.g., Oral gavage | Daily | 10 |

| 3 | Test Compound | Medium Dose (e.g., 10 mg/kg) | e.g., Oral gavage | Daily | 10 |

| 4 | Test Compound | High Dose (e.g., 50 mg/kg) | e.g., Oral gavage | Daily | 10 |

| 5 | Positive Control | e.g., Fingolimod (0.5 mg/kg) | e.g., Oral gavage | Daily | 10 |

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a method that produces a chronic disease course resembling progressive forms of MS.[2]

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 and CFA.

-

A common concentration is 200 µg of MOG 35-55 per 100 µL of emulsion.

-

Mix equal volumes of MOG 35-55 (dissolved in PBS) and CFA.

-

Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization:

-

Anesthetize the mice.

-

Subcutaneously inject 200 µL of the MOG/CFA emulsion, typically divided between two sites on the flank.[3]

-

-

Pertussis Toxin Administration:

-

Administer pertussis toxin to facilitate the entry of immune cells into the CNS.

-

Inject 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and again on Day 2.[3]

-

-

Monitoring and Clinical Scoring:

-

Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

-

Record body weight and clinical score for each mouse.

-

Use a standard 0-5 scoring system:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind limb and forelimb paralysis.

-

5: Moribund state or death.

-

-

Protocol 2: Administration of Therapeutic Compound

Treatment with the test compound can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

Procedure:

-

Compound Preparation:

-

Dissolve (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in a suitable vehicle (e.g., PBS, DMSO, or a suspension agent). The choice of vehicle should be based on the compound's solubility and should be tested for any intrinsic effects on EAE.

-

-

Administration:

-

Based on the experimental design (see table above), administer the compound or vehicle control to the respective groups.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

-

Treatment should continue for a predefined period, typically until the experiment's endpoint (e.g., Day 25-30 post-immunization).

-

Visualizations

Experimental Workflow for EAE Model and Compound Testing

Caption: Workflow for EAE induction and therapeutic compound evaluation.

Potential Signaling Pathway Target: NF-κB